molecular formula C10H13ClO2S B083295 4-tert-Butylbenzenesulfonyl chloride CAS No. 15084-51-2

4-tert-Butylbenzenesulfonyl chloride

Cat. No. B083295
CAS RN: 15084-51-2
M. Wt: 232.73 g/mol
InChI Key: YEZADZMMVHWFIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-tert-Butylbenzenesulfonyl chloride has been explored through various methods. A noteworthy approach involves the preparation from tert-butylbenzene with paraformaldehyde and hydrochloric acid under optimized conditions, demonstrating the importance of specific reactant ratios and reaction conditions for achieving high yields (Wang Da-wei, 2003).

Molecular Structure Analysis

The molecular structure of derivatives related to 4-tert-Butylbenzenesulfonyl chloride has been elucidated using single-crystal X-ray diffraction techniques. For instance, the crystal structure of sterically congested compounds has revealed the spatial arrangement of tert-butyl groups in relation to the sulfonyl group, highlighting the impact of steric hindrance on molecular conformation (I. Alswaidan et al., 2014).

Chemical Reactions and Properties

4-tert-Butylbenzenesulfonyl chloride participates in various chemical reactions, serving as a precursor for the synthesis of complex organic molecules. Its reactivity has been demonstrated in the synthesis of aromatic compounds through nucleophilic substitution reactions, highlighting its versatility as a reagent (C. E. Reck, C. Winter, 1997).

Physical Properties Analysis

The physical properties of 4-tert-Butylbenzenesulfonyl chloride and its derivatives have been investigated, with studies focusing on solubility, melting points, and crystalline structure. These properties are crucial for understanding the compound's behavior in different solvents and under varying conditions, influencing its application in synthesis processes.

Chemical Properties Analysis

The chemical properties of 4-tert-Butylbenzenesulfonyl chloride, including its reactivity with different nucleophiles and electrophiles, have been the subject of research. Investigations into its role in catalysis and as an intermediate in organic synthesis underscore its utility in facilitating a wide range of chemical transformations (J. Matsuo et al., 2003).

Scientific Research Applications

  • Catalyst in Oxidation Reactions : It is used in the design of potential oxidation catalysts, specifically in the substitution of tetra peripherally substituted Fe(ii) phthalocyanine, showing notable stability under oxidative conditions (Işci et al., 2014).

  • Solid-Phase Synthesis : 4-tert-Butylbenzenesulfonyl chloride is used in solid-phase synthesis, particularly in the preparation of polymer-supported benzenesulfonamides, demonstrating its utility in generating diverse chemical structures (Fülöpová & Soural, 2015).

  • Bioconjugation and Drug Delivery : This compound is essential in activating hydroxyl groups of polymeric carriers for the covalent attachment of biological substances to various solid supports, a process crucial in drug delivery systems (Chang et al., 1992).

  • Electrostatic Activation in Chemical Reactions : It plays a role in electrostatic activation for S N Ar reactions, enabling these reactions to be carried out under milder conditions, thus expanding the scope of potential chemical transformations (Weiss & Pühlhofer, 2001).

  • Enhancement in Detection Techniques : In analytical chemistry, it's used to increase detection responses of certain compounds in liquid chromatography-mass spectrometry, particularly for estrogens in biological fluids (Higashi et al., 2006).

  • Synthesis of Aromatic Polyamides : It is involved in the synthesis of aromatic polyamides with potential applications in materials science due to their solubility, thermal stability, and film-forming properties (Yang et al., 1999).

Safety And Hazards

4-tert-Butylbenzenesulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

properties

IUPAC Name

4-tert-butylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZADZMMVHWFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164628
Record name 4-t-Butylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylbenzenesulfonyl chloride

CAS RN

15084-51-2
Record name 4-t-Butylbenzenesulfonyl chloride
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Record name 15084-51-2
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Record name 4-t-Butylbenzenesulfonyl chloride
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Record name 4-tert-Butylbenzenesulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
W Seebacher, R Brun, R Weis - European journal of pharmaceutical …, 2004 - Elsevier
… One gram (3.1 mmol) 2a and 1.45 g (6.2 mmol) 4-tert-butylbenzenesulfonyl chloride in 15 ml pyridine gave a residue which crystallized from ether/petrolether. The precipitate was …
Number of citations: 53 www.sciencedirect.com
V Vicinelli, P Ceroni, M Maestri, M Lazzari… - Organic & …, 2004 - pubs.rsc.org
… To a refluxing mixture, a solution of 8 equivalents of 4-tert-butylbenzenesulfonyl chloride in 50 ml of dichloromethane was added dropwise. After stirring for four days under reflux the …
Number of citations: 28 pubs.rsc.org
RP Farrell, MV Silva Elipe, MD Bartberger… - Organic …, 2013 - ACS Publications
A process for the regioselective amination of unsymmetrical 3,5-substituted pyridine N-oxides has been developed utilizing cheap, readily available saccharin as an ammonium …
Number of citations: 47 pubs.acs.org
L Lin, Z Fang, Y Li, F Wu, C Au… - Journal of Chemical …, 2019 - journals.sagepub.com
… As a model reaction, the iodide-promoted reaction of cyclohexyl isocyanide (1) with 4-tert-butylbenzenesulfonyl chloride (2a) to give S-4-tert-butylphenyl cyclohexylcarbamothioate (3aa…
Number of citations: 3 journals.sagepub.com
I Nishimori, T Minakuchi, K Morimoto… - Journal of medicinal …, 2006 - ACS Publications
… Reaction of amino-containing benzenesulfonamides or 5-amino-1,3,4-thiadiazole-2-sulfonamide with 4-tert-butylbenzoyl choride A or 4-tert-butylbenzenesulfonyl chloride B in the …
Number of citations: 176 pubs.acs.org
JNNS Chandra, CT Sadashiva, CV Kavitha… - Bioorganic & medicinal …, 2006 - Elsevier
… The general synthetic method described above affords 5k, as a colorless crystalline solid from piperazine 1 (1 g, 3.47 mmol) and 4-tert-butylbenzenesulfonyl chloride 3k (0.9666 g, 4.17 …
Number of citations: 85 www.sciencedirect.com
WAJ Starmans, L Thijs, B Zwanenburg - Tetrahedron, 1998 - Elsevier
… To this solution was added 4-tert-butylbenzenesulfonyl chloride (641 rag, 2.75 retool), diisopropylethylamine (0.50 ml, 2.88 mmol) and acetone (3.5 ml). After 35 rain. the reaction was …
Number of citations: 74 www.sciencedirect.com
WZ Shil, KY Cho, CW Cheng, JH Chen, SS Wang… - Polyhedron, 2006 - Elsevier
The crystal structures of trans-hydroxo-Np-tert-butylbenzenesulfonylimido-meso-tetraphenylporphyrinatogallium(III) 0.5 aqua and 0.5 methanol solvate [Ga(Np-NSO 2 C 6 H 4 t Bu-tpp)(…
Number of citations: 6 www.sciencedirect.com
Y Tanaka, O Kurasawa, A Yokota… - Journal of Medicinal …, 2020 - ACS Publications
… The treatment of commercially available amine 3 with 4-tert-butylbenzenesulfonyl chloride or 4-tert-butylphenyl isocyanate followed by the removal of the Boc group under acidic …
Number of citations: 21 pubs.acs.org
H Li, T Roisnel, JF Soulé, H Doucet - Tetrahedron Letters, 2020 - Elsevier
… The electron-neutral benzenesulfonyl chloride and slightly electron-rich 4-tert-butylbenzenesulfonyl chloride gave the desired coupling products 5 and 6 in 52% and 54% yield, …
Number of citations: 5 www.sciencedirect.com

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